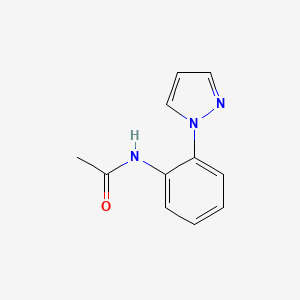
N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide typically involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring, followed by acylation to introduce the acetamide group. One common method involves the reaction of 2-bromoacetophenone with hydrazine hydrate to form 1-phenyl-1H-pyrazole, which is then acylated with acetic anhydride to yield the final product .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs multicomponent reactions and transition-metal-catalyzed processes to achieve high yields and selectivity. These methods are scalable and can be optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits various biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and infections.
Industry: Used in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparación Con Compuestos Similares
1-Phenyl-1H-pyrazole: Another pyrazole derivative with similar biological activities.
Imidazole derivatives: Compounds with a similar five-membered ring structure containing nitrogen atoms.
Indole derivatives: Compounds with a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring
Uniqueness: N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamide group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
N-(2-pyrazol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9(15)13-10-5-2-3-6-11(10)14-8-4-7-12-14/h2-8H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSLFGFBBOATIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
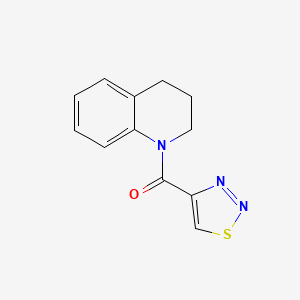
![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)
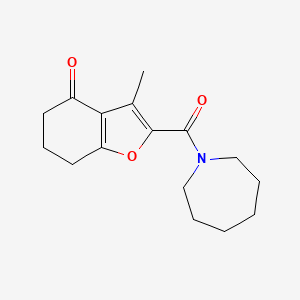
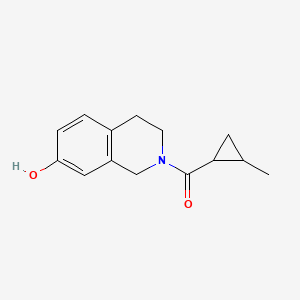

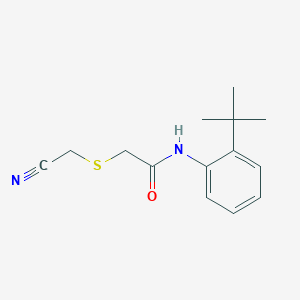
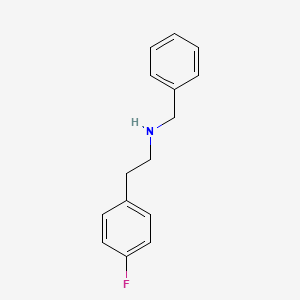
![Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)
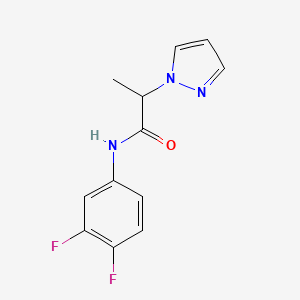
![4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
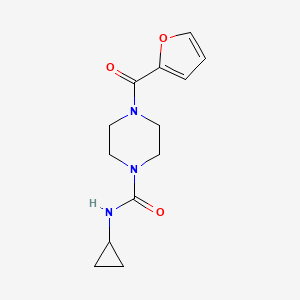

![N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7529258.png)
